molecular formula C13H18Cl2N2O2 B8283647 p-chloro-N-(2-morpholinoethyl)-benzamide hydrochloride CAS No. 64544-22-5

p-chloro-N-(2-morpholinoethyl)-benzamide hydrochloride

Cat. No. B8283647
M. Wt: 305.20 g/mol
InChI Key: KWZZINAWJBIANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04210754

Procedure details

13 G. of N-(2-aminoethyl)-morpholine are added dropwise to a solution of 17.5 g. of p-chlorobenzoyl chloride in 100 ml. of diethyl ether, with stirring and cooling with ice-water. After complete addition, the mixture is stirred for 2 hours at room temperature. The crystalline product is removed by filtration and washed with diethyl ether. 9.1 G. of p-chloro-N-(2-morpholinoethyl)-benzamide hydrochloride, melting point 207° C. to 208° C., are obtained after recrystallization from isopropanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1.[Cl:10][C:11]1[CH:19]=[CH:18][C:14]([C:15](Cl)=[O:16])=[CH:13][CH:12]=1>C(OCC)C>[ClH:10].[Cl:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([NH:1][CH2:2][CH2:3][N:4]2[CH2:9][CH2:8][O:7][CH2:6][CH2:5]2)=[O:16])=[CH:13][CH:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCN1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
The crystalline product is removed by filtration
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.ClC1=CC=C(C(=O)NCCN2CCOCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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